molecular formula C10H8N2O3 B599965 Methyl 4-hydroxyquinazoline-6-carboxylate CAS No. 152536-21-5

Methyl 4-hydroxyquinazoline-6-carboxylate

Cat. No.: B599965
CAS No.: 152536-21-5
M. Wt: 204.185
InChI Key: AZKJJWQKQGSQPY-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyquinazoline-6-carboxylate is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of quinazoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxyquinazoline-6-carboxylate typically involves the reaction of 2-aminobenzoic acid with formic acid and methanol. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxyquinazoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-hydroxyquinazoline-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Methyl 4-hydroxyquinazoline-6-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile compound for the synthesis of more complex molecules and for exploring new biological activities .

Biological Activity

Methyl 4-hydroxyquinazoline-6-carboxylate (MHC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MHC has the molecular formula C₉H₈N₂O₃ and a molecular weight of approximately 180.17 g/mol. The compound features a quinazoline core with hydroxyl and carboxylate functional groups, which contribute to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that MHC exhibits various biological activities, including:

  • Antimicrobial Properties : MHC has demonstrated effectiveness against several bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Potential : Quinazoline derivatives are known for their anticancer properties, and MHC may serve as a precursor for developing new therapeutic agents targeting cancer cells.
  • Inhibition of Viral Replication : Some studies suggest that derivatives of quinazoline can inhibit the replication of viruses such as Hepatitis B Virus (HBV) in vitro .

MHC interacts with various biological targets through multiple mechanisms:

  • Enzyme Inhibition : MHC is known to inhibit specific enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects.
  • Binding Affinity : Studies have shown that MHC binds to bacterial enzymes, inhibiting their function and thus exerting antimicrobial effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MHC against several bacterial strains. The results indicated notable inhibition zones, suggesting its potential as an antibiotic agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

MHC's potential anticancer activity was assessed using various cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations.

Cell LineIC₅₀ (µM)
HeLa25
MDA-MB-23130
A54920

Case Studies

  • Inhibition of Hepatitis B Virus : A study reported that MHC derivatives exhibited high inhibition of HBV replication at a concentration of 10 µM. Molecular docking simulations indicated that these compounds could effectively bind to viral proteins, disrupting their function .
  • Antimicrobial Efficacy : In another study, MHC was tested against multi-drug resistant strains of bacteria. The compound showed promising results in inhibiting growth, indicating its potential as a new antibiotic.

Properties

IUPAC Name

methyl 4-oxo-3H-quinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKJJWQKQGSQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (2.5 g, 13.15 mmol) in methanol (80 mL) was added thionyl chloride (2.5 mL) at 5° C. The mixture was refluxed at 80° C. over night. The reaction mixture was concentrated under vacuum and crude taken in ethyl acetate. The organic layer was washed with 10% aqueous NaHCO3, water, brine and dried. The solvent was removed to give methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in 55% as solid.
Quantity
2.5 g
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80 mL
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2.5 mL
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Synthesis routes and methods II

Procedure details

To a sealed tube was added 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (0.88 g, 4.6 mmol), methanol (70 mL) and 4.0 M hydrochloric acid in 1,4-dioxane (4.63 mL, 18.5 mmol). The reaction mixture was heated to 90° C. and stirred overnight. The mixture was then cooled to rt, and concentrated to yield methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (0.94 g, quant). LC-MS: (FA) ES+ 205; 1H NMR (400 MHz, DMSO) δ 8.65 (d, J=2.1 Hz, 1H), 8.30 (dd, J=8.5, 2.1 Hz, 1H), 8.22 (s, 1H), 7.77 (d, J=8.5 Hz, 1H), 3.88 (s, 3H).
Quantity
0.88 g
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Reaction Step One
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0 (± 1) mol
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4.63 mL
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70 mL
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solvent
Reaction Step One

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